![molecular formula C13H8O4 B11879105 8-Acetyl-2H-furo[2,3-H]chromen-2-one CAS No. 185312-01-0](/img/structure/B11879105.png)

8-Acetyl-2H-furo[2,3-H]chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

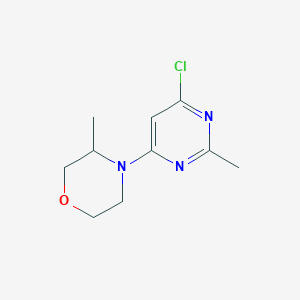

8-Acetyl-2H-furo[2,3-H]chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-2H-furo[2,3-H]chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and one-pot synthesis . These methods involve the condensation of phenols with β-keto esters in the presence of acid catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride . The reaction conditions typically include heating the reactants under reflux in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the desired coumarin derivative.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes . One common approach is the use of solid acid catalysts, such as zeolites or cation-exchange resins, which offer advantages in terms of recyclability and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-2H-furo[2,3-H]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the acetyl and furan moieties, which can participate in different chemical transformations.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Acetyl-2H-furo[2,3-H]chromen-2-one has a wide range of scientific research applications due to its unique structure and biological activities . Some of the key applications include:

Mechanism of Action

The mechanism of action of 8-Acetyl-2H-furo[2,3-H]chromen-2-one involves its interaction with various molecular targets and pathways . The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects . Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

8-Acetyl-2H-furo[2,3-H]chromen-2-one can be compared with other coumarin derivatives, such as 3-acetyl-2H-chromen-2-one and 3-(1′-(2′-phenylhydrazono)ethyl)-2H-2-chromen-2-one . These compounds share similar structural features but differ in their functional groups and biological activities. For example, 3-acetyl-2H-chromen-2-one exhibits strong photoluminescent properties, while 3-(1′-(2′-phenylhydrazono)ethyl)-2H-2-chromen-2-one is known for its fluorescence quenching effect in solution .

List of Similar Compounds

- 3-Acetyl-2H-chromen-2-one

- 3-(1′-(2′-Phenylhydrazono)ethyl)-2H-2-chromen-2-one

- Furo[2,3-h]chromen-2-one

Properties

IUPAC Name |

8-acetylfuro[2,3-h]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c1-7(14)11-6-9-10(16-11)4-2-8-3-5-12(15)17-13(8)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBLDHGQJXHHPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415690 |

Source

|

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 8-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185312-01-0 |

Source

|

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 8-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6,8,8-Tetramethyl-6,8-dihydrofuro[3,4-b][1,8]naphthyridine](/img/structure/B11879026.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B11879034.png)

![6,7-Dimethyl-5,8-dihydro-1H-naphtho[2,3-d]imidazole-4,9-diol](/img/structure/B11879041.png)

![Dibenzo[b,g][1,8]naphthyridine](/img/structure/B11879045.png)

![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)

![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)